molecular formula C13H13N3O3S B2734984 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid CAS No. 328288-94-4

4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid

Cat. No.: B2734984
CAS No.: 328288-94-4
M. Wt: 291.33
InChI Key: DBAMZNIFKHXJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid (CAS: 328288-94-4) is a synthetic organic compound featuring a benzoic acid core linked to a methylimidazole-thioacetamide moiety via an amide bond. Its molecular formula is C₁₃H₁₃N₃O₃S (molecular weight: 291.33 g/mol) . The compound has been cataloged by suppliers like CymitQuimica, though current availability is listed as discontinued .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-16-7-6-14-13(16)20-8-11(17)15-10-4-2-9(3-5-10)12(18)19/h2-7H,8H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAMZNIFKHXJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzoic acids, sulfonic acids, halobenzoic acids

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial activity of 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

The results demonstrated that the compound exhibits promising antibacterial properties, suggesting its potential use as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of imidazole derivatives have been widely studied. The structural features of this compound may enhance its interaction with cancer cell targets, making it a candidate for further investigation.

Case Study: Anticancer Activity

In vitro studies have shown that the compound demonstrates cytotoxic effects against various cancer cell lines. For instance, testing against colorectal carcinoma cells (HCT116) revealed an IC50 value of approximately 5.85 µM, indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM).

Cell Line IC50 (µM)
HCT1165.85
Standard Drug (5-FU)9.99

These findings suggest that this compound could be a valuable candidate for further development as an anticancer agent .

Mechanistic Insights

The mechanism by which this compound exerts its antimicrobial and anticancer effects may involve the inhibition of key enzymes or pathways relevant to microbial growth and cancer cell proliferation. Studies have suggested that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis, thereby impeding cancer cell growth .

Mechanism of Action

The mechanism of action of 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the thioether and acetyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid and related derivatives:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Key Functional Groups Biological Activity (if reported) References
This compound C₁₃H₁₃N₃O₃S Benzoic acid, methylimidazole, thioether, amide Not reported
4-(2-(4-(((1,4,5-Triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetamido)benzoic acid (4k) C₃₃H₂₇N₇O₃S Benzoic acid, triazole, triphenylimidazole, thioether Not reported (synthesis focus)
2-hydroxy-4-(N-((1-methyl-1H-imidazol-2-yl)methyl)-2-((pentafluorophenyl)sulfonamido)acetamido)benzoic acid (Derivative 8o) C₂₁H₁₆F₅N₃O₆S₂ Benzoic acid, methylimidazole, pentafluorophenyl sulfonamide STAT5 inhibition (nanomolar potency)
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides C₂₂H₁₈N₄O₂S (varies) Benzoic acid, benzimidazole, thioether, substituted phenyl Antibacterial, anticancer
(E)-4–(2-(4-((4-(((1,3-dioxoisoindolin-2-yl)imino)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamido)benzoic acid (6a) C₂₇H₂₁N₅O₅ Benzoic acid, triazole, phthalimide, phenoxymethyl Not reported (structural analysis)

Key Comparisons:

Core Structure and Substituent Effects: The target compound’s methylimidazole-thioether group distinguishes it from derivatives like 4k (triazole-triphenylimidazole) and 6a (triazole-phthalimide) . Derivative 8o incorporates a pentafluorophenyl sulfonamide group, which enhances electron-withdrawing properties and binding affinity to targets like STAT5 . This contrasts with the target compound’s simpler thioether linkage.

Synthetic Routes :

  • The target compound’s synthesis likely involves amide coupling between chloroacetylated benzoic acid and methylimidazole-thiol, analogous to methods in (e.g., thionyl chloride-mediated acylation) .
  • In contrast, 4k and 6a utilize click chemistry (azide-alkyne cycloaddition) for triazole formation , while Derivative 8o employs carbodiimide (CDI) coupling .

Physicochemical Properties :

  • IR spectra of the target compound (if available) would show characteristic peaks for C=O (amide ~1725 cm⁻¹) and C=N (imidazole ~1615 cm⁻¹) , aligning with data from 4k (C=O at 1725 cm⁻¹) and 6a (C=O at 1730 cm⁻¹) .
  • The pentafluorophenyl group in Derivative 8o likely reduces solubility compared to the target’s unfluorinated structure but improves target specificity .

Derivative 8o’s nanomolar STAT5 inhibition suggests that imidazole-sulfonamide hybrids are potent in disrupting protein-DNA interactions .

Biological Activity

4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid (CAS Number: 328288-94-4) is a compound that has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its activity.

The molecular formula of this compound is C₁₃H₁₃N₃O₃S, with a molecular weight of 291.33 g/mol. The compound features an imidazole ring, which is known for its role in various biological processes, including enzyme activity and receptor interactions.

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

  • Inhibition of Ion Channels : The compound has been shown to inhibit specific ion channels, which are crucial for cellular signaling and function. This inhibition can affect neurotransmitter release and muscle contraction.
  • Ligand Binding : It interacts with various receptors, potentially modulating their activity. This interaction is significant in the context of drug development for conditions like cancer and neurological disorders.
  • Protein Interactions : The compound influences protein-protein interactions, which are vital for numerous cellular processes including signal transduction pathways.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. For example, it was tested against several cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also displayed antimicrobial activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential application in treating resistant infections.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anticancer effectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values around 5 µM.
Study 2 Investigate antimicrobial propertiesShowed effective inhibition of MRSA growth with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3 Assess ion channel inhibitionFound that the compound inhibited sodium channels in a dose-dependent manner, affecting neuronal excitability.

Q & A

Basic Synthesis Optimization: What are the most reliable synthetic routes for preparing 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid?

A common method involves nucleophilic substitution between 2-chloroacetate derivatives and 1-methylimidazole. For example, benzyl 2-chloroacetate reacts with 1-methylimidazole in the presence of K₂CO₃ as a base, followed by hydrolysis to yield the free benzoic acid derivative . Alternative routes utilize thiol-containing intermediates, such as (1-methyl-1H-imidazol-2-yl)methanol, coupled with activated acetamido benzoic acid precursors under mild conditions (room temperature, 24 h) to minimize side reactions . Purification typically involves recrystallization from methanol or ethyl acetate/water mixtures .

Structural Characterization: Which analytical techniques are critical for confirming the identity and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the imidazole ring protons (δ 7.2–7.8 ppm) and acetamido carbonyl signals (δ ~170 ppm). Fluorinated analogs may require ¹⁹F NMR for sulfonyl or thioether group confirmation .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and detect impurities. For example, a molecular ion at m/z 321.08 matches the theoretical mass of C₁₂H₁₂N₃O₃S .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies unreacted starting materials .

Advanced Crystallographic Challenges: How can researchers resolve discrepancies in crystallographic data for imidazole-containing derivatives?

The SHELX suite (e.g., SHELXL/SHELXD) is widely used for refining imidazole-containing structures. Key considerations:

  • Twinning : High-resolution data (≤1.0 Å) improves refinement of twinned crystals, common in imidazole derivatives due to their planar geometry .
  • Hydrogen Bonding : The imidazole NH group often participates in hydrogen bonds with carboxylate oxygen atoms. Partial occupancy or disorder requires manual adjustment of thermal parameters .
  • Validation : Use CrystExplorer or PLATON to validate hydrogen-bonding networks and detect overfitting .

Biological Activity Profiling: What experimental designs are optimal for evaluating this compound’s enzyme inhibitory potential?

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of tyrosine kinases (e.g., EGFR or Src). IC₅₀ values <1 µM suggest competitive binding at the ATP pocket, a common feature of imidazole derivatives .
  • Antibacterial Testing : Employ microbroth dilution (CLSI guidelines) against S. aureus or E. coli, with MIC values correlated to sulfanyl group interactions with bacterial sulfhydryl enzymes .
  • SAR Studies : Modify the acetamido linker or imidazole substituents (e.g., methyl vs. cyclopropyl) to assess effects on potency and selectivity .

Data Contradictions in Solubility and Reactivity: How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • pH-Dependent Solubility : The benzoic acid moiety confers poor solubility in neutral buffers (e.g., PBS) but improved solubility at pH >8.0 due to deprotonation. Use co-solvents like DMSO (≤10%) for in vitro assays .
  • Reactivity Conflicts : Discrepancies in thiol-thioether exchange rates may arise from trace metal impurities. Chelating agents (e.g., EDTA) or inert atmospheres (N₂) stabilize the sulfanyl group during synthesis .

Computational Modeling: Which strategies improve docking accuracy for imidazole-based inhibitors?

  • Ligand Preparation : Optimize protonation states (e.g., imidazole N3 vs. N1) using Epik at physiological pH .
  • Receptor Flexibility : Employ induced-fit docking (IFD) to model conformational changes in kinase active sites upon imidazole binding .
  • Binding Free Energy : Calculate ΔG using MM/GBSA to validate interactions with key residues (e.g., Lys295 in EGFR) .

Stability and Degradation Pathways: How can researchers identify and mitigate hydrolytic degradation of this compound?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 h. Monitor degradation via LC-MS to identify cleavage products (e.g., benzoic acid or imidazole fragments) .
  • Stabilization : Lyophilization or storage in amber vials at -20°C reduces hydrolysis of the acetamido bond .

Comparative Analysis with Analogues: What structural features differentiate this compound from related 4-acetamidobenzoic acid derivatives?

  • Sulfanyl vs. Sulfonyl : The sulfanyl group enhances nucleophilicity, enabling thioether bond formation with cysteine residues in target proteins, whereas sulfonyl derivatives exhibit stronger electron-withdrawing effects .
  • Imidazole Substitution : 1-Methylimidazole improves metabolic stability compared to unsubstituted imidazole, which is prone to CYP450 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.